4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate
Description
Chemical Structure: The compound features a phenyl group substituted with a (E)-configured ethenyl linker to a pyridin-4-yl ring and esterified with 2,2-dimethylpropanoic acid (pivalic acid). Its molecular formula is C21H23NO2, with a molar mass of 321.42 g/mol.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-8-6-14(7-9-16)4-5-15-10-12-19-13-11-15/h4-13H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSXTNIROODEPG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate typically involves the reaction of 4-vinylpyridine with a suitable ester derivative. One common method is the Heck reaction, where 4-vinylpyridine is coupled with a halogenated phenyl ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethenyl bridge to an ethyl bridge.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 284.35 g/mol. Its structure features a pyridine ring which contributes to its biological activity and reactivity in chemical reactions. The presence of the vinyl group enhances its ability to participate in various chemical transformations.
Anticancer Activity
Research indicates that compounds similar to 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl derivatives exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been tested against different cancer cell lines, demonstrating promising results in vitro.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyridine derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation as therapeutic agents against resistant strains of bacteria and fungi.
Organic Light Emitting Diodes (OLEDs)
The incorporation of pyridine-containing compounds into OLEDs has been explored due to their favorable electronic properties. The ability of these compounds to act as electron transport materials can enhance the efficiency and stability of OLED devices. Studies have shown that the inclusion of such compounds can improve the luminescent properties of OLEDs, making them suitable for display technologies.
Photovoltaic Applications
Similar compounds have been investigated for use in organic photovoltaics (OPVs). The unique electronic characteristics imparted by the pyridine moiety can facilitate charge transfer processes, thereby increasing the efficiency of solar cells.
Building Blocks for Complex Molecules
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate serves as a versatile building block in organic synthesis. Its vinyl group allows for further functionalization through various reactions such as cross-coupling reactions (e.g., Suzuki or Stille coupling), making it valuable for synthesizing more complex organic molecules.
Synthesis of Alkaloids
This compound can be utilized in the synthesis of alkaloid structures, which are known for their diverse biological activities. The ability to modify the pyridine ring opens pathways to create novel alkaloid derivatives with potential pharmacological effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The ethenyl bridge allows for conjugation, which can enhance the compound’s electronic properties and facilitate interactions with other molecules.
Comparison with Similar Compounds
Key Features :
- E-configuration : The trans arrangement of the ethenyl group enhances structural rigidity and influences electronic conjugation between the phenyl and pyridine rings.
- Pivalate Ester: The bulky 2,2-dimethylpropanoate group provides steric hindrance, improving resistance to enzymatic hydrolysis compared to shorter-chain esters.
Structural Analogues and Their Properties
Table 1: Structural and Molecular Comparison
Key Observations:
Ester Stability : The pivalate ester in the target compound and –4 derivatives offers superior hydrolytic stability compared to shorter-chain esters (e.g., acetate in ) due to steric hindrance .
Schiff base in introduces hydrolytic sensitivity under acidic conditions, unlike the stable ethenyl linker in the target compound . Dimethylaminoethoxy in increases polarity, likely improving aqueous solubility compared to the hydrophobic pyridinyl group .
Physicochemical and Functional Comparisons
Table 2: Predicted Physicochemical Properties
Functional Insights:
- Lipophilicity: The target compound’s LogP (3.5) balances membrane permeability and solubility, making it suitable for drug delivery.
- Solubility : The Schiff base in improves solubility (0.20 mg/mL) via polar imine groups, whereas the target compound’s pyridinyl group reduces it (0.12 mg/mL) .
Biological Activity
The compound 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.39 g/mol. The structure features a pyridine ring conjugated with a phenyl group and an ester moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and phenyl groups have shown efficacy against various bacterial strains. A study demonstrated that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Compounds with a similar backbone have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, these compounds reduced edema and inflammatory markers significantly after administration .
Cytotoxicity Studies
Cytotoxicity assays reveal that This compound displays selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the range of 20-30 µM, indicating moderate potency compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Cell Signaling Pathways : It likely affects pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including our compound. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the levels of inflammatory mediators compared to untreated controls. This suggests its therapeutic potential in treating inflammatory diseases .
Study 3: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound induced apoptosis through ROS generation and modulation of apoptotic pathways. The study highlighted its selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate, and how can reaction yields be optimized?
- Methodology : The compound’s core structure involves an ester linkage and a conjugated ethenylpyridine moiety. Key steps include:
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Esterification : Reacting 4-hydroxycinnamaldehyde derivatives with 2,2-dimethylpropanoic acid chloride under Schotten-Baumann conditions .
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Wittig/Horner-Wadsworth-Emmons Reaction : To introduce the pyridinyl-ethenyl group, use pyridine-4-carbaldehyde and a stabilized ylide (e.g., phosphonate-based reagents) to ensure E-selectivity .
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Yield Optimization : Catalytic DMAP (4-dimethylaminopyridine) can enhance esterification efficiency, while inert atmospheres (N₂/Ar) reduce side reactions during coupling .
Parameter Typical Range Impact on Yield Reaction Temperature 0–25°C Higher temps risk hydrolysis Solvent THF/DCM Polar aprotic solvents favor coupling Catalyst (DMAP) 5–10 mol% Accelerates acylation
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/UPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98%) .
- NMR Spectroscopy : Confirm ester carbonyl resonance at δ ~170–175 ppm (¹³C) and pyridinyl protons at δ 8.5–8.7 ppm (¹H) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₁NO₃, m/z calc. 323.15) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for analogs of this compound?
- Case Study : Analogous esters like dipivefrine ( ) show variability in receptor binding due to stereoelectronic effects.
- Approach :
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify critical H-bonding/van der Waals interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) to receptors (e.g., adrenergic or estrogen receptors) to reconcile conflicting activity reports .
Q. How does the compound’s photostability impact its applicability in long-term studies?
- Experimental Design :
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UV-Vis Spectroscopy : Monitor λmax (pyridinyl ethenyl π→π* transitions ~270–300 nm) under accelerated light stress (ICH Q1B guidelines) .
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Degradation Pathways : The ethenyl bond is prone to cis-trans isomerization under UV light, reducing bioactivity. Stabilization via bulky substituents (e.g., 2,2-dimethylpropanoate) slows degradation .
Condition Half-Life (t₁/₂) Major Degradant Dark, 25°C >6 months None detected UV Light (320–400 nm) 48–72 hours cis-isomer
Q. What in silico tools predict the compound’s metabolic fate and toxicity?
- Methods :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4-mediated ester hydrolysis) and BBB permeability .
- Toxicity Profiling : ProTox-II predicts LD50 (oral rat) based on structural alerts (e.g., esterase-sensitive groups) .
- Validation : Compare with in vitro hepatocyte assays (e.g., HepG2 cells) to confirm predicted metabolic pathways .
Methodological Considerations
- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) confirms E-configuration and dihedral angles between aromatic rings, critical for docking studies .
- Controlled Release Studies : For prodrug applications (e.g., dipivefrine in ), use Franz diffusion cells to measure ester hydrolysis rates in simulated physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
